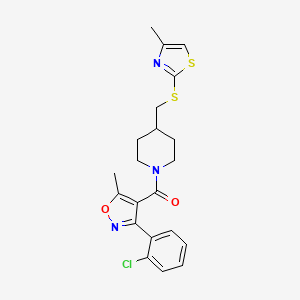
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O2S2 and its molecular weight is 448. The purity is usually 95%.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
The synthesis of novel heterocyclic compounds, including those with structures similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, has been investigated for their potential biological activities. Research has demonstrated that such compounds, incorporating oxazole, pyrazoline, and pyridine rings, show promising anticancer activity against a variety of cancer cell lines, as well as significant in vitro antibacterial and antifungal properties. These findings suggest a potential for these compounds to contribute to the development of new therapeutic agents in the fight against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Structural Analysis
Molecular docking studies have been employed to further understand the interactions of similar compounds with biological targets. These studies can provide insights into the potential mechanisms of action and contribute to the design of more effective and selective drugs. For instance, the synthesis and docking studies of certain thiazole compounds have highlighted their potential antibacterial activity, offering a foundation for further exploration in antimicrobial drug development (Shahana & Yardily, 2020).
Development of Bioactive Compounds
The exploration of new bioactive compounds with heterocyclic structures similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone has led to the discovery of molecules with diverse biological activities. These activities range from antimicrobial to anticancer effects, underscoring the potential of such compounds in pharmaceutical research and development (Patel, Agravat, & Shaikh, 2011).
Potential for Insecticidal Applications
Research into novel piperidine thiazole compounds has revealed their potential as insecticides. Preliminary bioassays indicate that certain derivatives exhibit considerable insecticidal activities against pests such as the armyworm. This suggests a promising avenue for the development of new agricultural chemicals to protect crops from pest damage (Ding et al., 2019).
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2/c1-13-11-28-21(23-13)29-12-15-7-9-25(10-8-15)20(26)18-14(2)27-24-19(18)16-5-3-4-6-17(16)22/h3-6,11,15H,7-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXLQWHVHKUIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

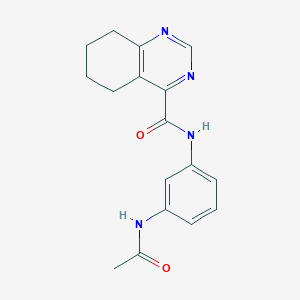
![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)
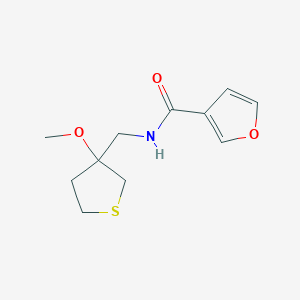

![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)
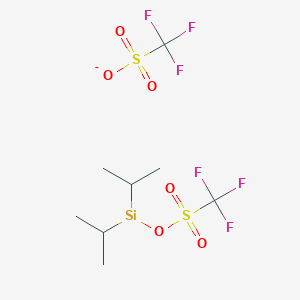
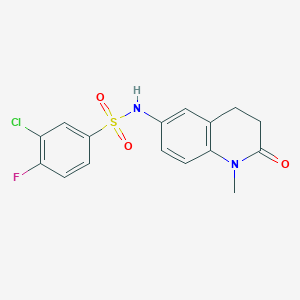
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)
![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)
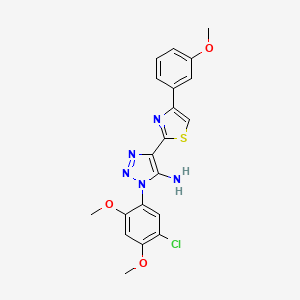
![2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2377348.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2377353.png)
